BenchChemオンラインストアへようこそ!

Hexocyclium Iodide

Muscarinic receptor pharmacology Receptor subtype selectivity Binding affinity profiling

Hexocyclium iodide (CAS 101475-40-5) is the iodide salt of hexocyclium, a synthetic quaternary ammonium antimuscarinic agent belonging to the ATC class A03AB (synthetic anticholinergics, quaternary ammonium compounds). The parent cation (hexocyclium, CAS 6004-98-4) functions as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1–M5), with a distinct selectivity profile of M3 ≈ M1 > M4 > M5 > M2.

Molecular Formula C20H33IN2O
Molecular Weight 444.4 g/mol
Cat. No. B13445836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexocyclium Iodide
Molecular FormulaC20H33IN2O
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.[I-]
InChIInChI=1S/C20H33N2O.HI/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H/q+1;/p-1
InChIKeyLRKQQAXQIJYDOB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexocyclium Iodide for Research Procurement: Compound Class and Core Pharmacological Profile


Hexocyclium iodide (CAS 101475-40-5) is the iodide salt of hexocyclium, a synthetic quaternary ammonium antimuscarinic agent belonging to the ATC class A03AB (synthetic anticholinergics, quaternary ammonium compounds) [1]. The parent cation (hexocyclium, CAS 6004-98-4) functions as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1–M5), with a distinct selectivity profile of M3 ≈ M1 > M4 > M5 > M2 [2]. Historically formulated as the methylsulfate salt (Tral®, Abbott), the iodide salt form offers differentiated physicochemical properties relevant to research applications where counterion identity may influence solubility, crystallinity, or compatibility with specific assay conditions [3]. The compound was approved in 1982 for functional gastrointestinal disorders and has since been discontinued from clinical use, but remains a valuable tool compound for muscarinic receptor subtype characterization studies [4].

Why Hexocyclium Iodide Cannot Be Simply Interchanged with Other Quaternary Ammonium Anticholinergics


The A03AB class encompasses structurally diverse quaternary ammonium antimuscarinics including propantheline, isopropamide, poldine, mepenzolate, and bevonium, yet these agents exhibit fundamentally different receptor subtype selectivity profiles, tissue-specific functional activity, and biopharmaceutic behavior that preclude simple interchange [1]. Hexocyclium distinguishes itself through a reproducible M3-preferring profile (Ki = 1.26 nM at M3 vs. 25 nM at M2, representing approximately 20-fold selectivity) that is not shared by non-selective agents such as atropine or propantheline [2]. Furthermore, in direct head-to-head studies, hexocyclium demonstrated gastric acid inhibitory activity at equimolar doses where atropine, oxyphencyclimine, and propantheline failed to produce significant acid suppression, underscoring that in-class substitution based solely on antimuscarinic classification leads to divergent functional outcomes [3]. The quaternary ammonium structure also confers peripheral restriction that differs meaningfully from tertiary amine anticholinergics, with demethylation of hexocyclium to its tertiary analog reducing receptor affinity by 10- to 30-fold [4].

Quantitative Differentiation Evidence for Hexocyclium Iodide: Head-to-Head and Cross-Study Comparative Data


M3 vs. M2 Receptor Subtype Selectivity: Hexocyclium Exhibits ~20-Fold M3 Preference, Contrasting with Atropine's Non-Selective Profile

Hexocyclium demonstrates a distinct muscarinic receptor selectivity profile with highest affinity at the M3 subtype (pKi = 8.90, equivalent to Ki ≈ 1.26 nM) and lowest at M2 (pKi = 7.60, Ki ≈ 25.1 nM), yielding an approximately 20-fold M3-over-M2 selectivity [1]. In contrast, the reference antagonist atropine binds non-selectively across all five subtypes with pKi values of 9.0 (M1), 8.7 (M2), 9.2 (M3), 8.9 (M4), and 8.9 (M5), representing less than 4-fold discrimination between any two subtypes [2]. Sila-substitution of hexocyclium (sila-hexocyclium) did not significantly alter this selectivity profile, confirming that the M3-preferring signature is structurally encoded in the hexocyclium scaffold and not an artifact of the carbon backbone [3].

Muscarinic receptor pharmacology Receptor subtype selectivity Binding affinity profiling

Gastric Acid Output Inhibition: Hexocyclium Significantly Suppressed Acid Secretion Where Atropine, Propantheline, and Oxyphencyclimine Did Not

In a controlled comparative study using CFY strain rats (180–210 g) with pylorus ligation, anticholinergic agents were administered intraperitoneally at equimolar doses (28.78 nM/kg) [1]. Hexocyclium and trantheline significantly inhibited gastric acid output, whereas atropine, oxyphencyclimine, and propantheline did not produce statistically significant reductions in acid secretion at the same equimolar dose [1]. All drugs tested (atropine, oxyphencyclimine, propantheline, trantheline, hexocyclium) provided significant protection against HCl-induced gastric mucosal lesions, with no significant difference in the extent of cytoprotection among agents, indicating that hexocyclium's acid-inhibitory advantage is mechanistically separable from its cytoprotective activity [1].

Gastric acid secretion Cytoprotection Anticholinergic pharmacology

Ileal vs. Cardiac Tissue Selectivity: Hexocyclium Displays 5-Fold Smooth Muscle Preference, a Baseline for Structure-Activity Optimization

Hexocyclium exhibited 5-fold selectivity for ileal muscarinic receptors (predominantly M3) over cardiac muscarinic receptors (predominantly M2) in guinea-pig isolated tissue preparations [1]. This selectivity served as the reference baseline for a systematic derivative program: chemical substitutions of the amidine cationic head increased this discrimination up to approximately 200-fold for the formamidine derivative, demonstrating that the hexocyclium scaffold is amenable to selectivity engineering [1]. The selectivity arose from a greater decrease in affinity toward cardiac receptors rather than increased ileal affinity, indicating that the parent hexocyclium structure inherently differentiates between tissue-specific receptor conformations or coupling states [1]. As a comparator, the classical antagonist atropine shows minimal discrimination between ileal and atrial muscarinic receptors [2].

Tissue selectivity Smooth muscle pharmacology Muscarinic receptor heterogeneity

Antisecretory vs. Antimotility Balance in Humans: Hexocyclium and Propantheline Exhibit Differential Effect Magnitudes on Salivary Flow vs. GI Transit

In a crossover study of four adult volunteers comparing usually recommended doses of propantheline, hexocyclium, and isopropamide, propantheline was approximately twice as effective as hexocyclium in suppressing salivary flow (an antisecretory surrogate), yet the two drugs produced comparable effects on riboflavin absorption (a marker of gastrointestinal motility) [1]. Isopropamide showed little or no effect on either endpoint, establishing a three-tier differentiation among these quaternary ammonium anticholinergics [1]. Both propantheline and hexocyclium elicited minimal salivary suppression when administered after a meal, and prolonged-release formulations of both drugs failed to extend the duration of anticholinergic effect compared to conventional tablets at lower doses [1].

Biopharmaceutics Antisecretory activity Gastrointestinal motility

Quaternary Ammonium Structural Requirement: Demethylation to Tertiary Amine Reduces Receptor Affinity by 10- to 30-Fold

The quaternary ammonium head group is a critical determinant of hexocyclium's high-affinity muscarinic receptor binding. In a systematic study comparing quaternary and tertiary analogs, the tertiary amines demethyl-hexocyclium, demethyl-sila-hexocyclium, and demethyl-o-methoxy-sila-hexocyclium exhibited 10- to 30-fold lower affinities than their corresponding quaternary ammonium derivatives across all four muscarinic receptor subtypes [1]. This contrasts with sila-substitution (C/Si exchange), which did not significantly affect receptor affinity for hexocyclium or demethyl-hexocyclium, confirming that the permanent positive charge — rather than the central atom identity — is the dominant affinity-driving structural feature [1]. As a comparator, the tertiary anticholinergic atropine (a naturally occurring tertiary amine) achieves high affinity without a permanent charge, but at the cost of CNS penetration [2].

Structure-activity relationship Quaternary ammonium Binding affinity determinants

Recommended Research and Industrial Application Scenarios for Hexocyclium Iodide Based on Quantitative Differentiation Evidence


Muscarinic Receptor Subtype Profiling and M3-Selective Pharmacological Studies

Hexocyclium iodide is appropriate for laboratories conducting muscarinic receptor subtype characterization where a compound with M3-preferring selectivity (Ki ≈ 1.26 nM at M3 vs. 25.1 nM at M2, approximately 20-fold discrimination) is required as a pharmacological tool [1]. Its selectivity profile contrasts with the non-selective reference antagonist atropine (≤4-fold across subtypes) and complements the use of highly selective probes such as pirenzepine (M1-selective) or methoctramine (M2-selective), filling the M3-preferring niche within the hexocyclium/sila-hexocyclium chemical series [2]. The iodide salt form should be specified when counterion compatibility with electrophysiological recording solutions (e.g., iodide-containing internal solutions) or specific crystallization conditions is relevant to the experimental design.

Gastric Acid Secretion Research and Positive Control for Acid-Inhibitory Screening

Based on the direct head-to-head evidence that hexocyclium inhibited gastric acid output at equimolar doses (28.78 nM/kg i.p.) where atropine, oxyphencyclimine, and propantheline did not [3], hexocyclium iodide serves as a validated positive control in rodent gastric acid secretion models. This application is particularly relevant for: (a) screening novel compounds for acid-suppressive activity where a reference anticholinergic with demonstrated efficacy in the specific model is needed; (b) mechanistic studies dissecting M3-mediated parietal cell acid secretion independently of cytoprotective pathways, since hexocyclium's acid inhibition was separable from its cytoprotective effect [3].

Structure-Activity Relationship Studies on Muscarinic Antagonist Scaffolds

Hexocyclium's established 5-fold ileal selectivity baseline [4] and the documented 10- to 30-fold affinity penalty upon N-demethylation [5] make the compound an essential reference point for medicinal chemistry programs exploring quaternary ammonium muscarinic antagonist optimization. The parent scaffold has proven amenable to selectivity enhancement through amidine head group modification (up to 200-fold ileal selectivity achieved with formamidine derivatives) [4], while sila-substitution (C/Si exchange) preserves affinity [5], providing two independent vectors for SAR exploration. Procurement of the iodide salt enables direct comparison with literature data generated using the methylsulfate clinical formulation, with the counterion difference noted as a variable in solubility and formulation studies.

Differential Antisecretory vs. Antimotility Pharmacology in GI Research

For gastrointestinal physiology studies requiring a pharmacological agent with balanced antisecretory and antimotility activity, hexocyclium provides a profile distinct from propantheline (biased toward stronger antisecretory effects, approximately 2× greater salivary suppression) and isopropamide (minimal activity on both parameters) [6]. This balanced profile makes hexocyclium iodide suitable as a reference compound in protocols where simultaneous modulation of secretion and motility is desired without the confounding of one endpoint dominating the other — a consideration directly relevant to experimental models of irritable bowel syndrome, peptic ulcer, or secretory diarrhea where both parameters contribute to the disease phenotype.

Quote Request

Request a Quote for Hexocyclium Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.